molecular formula C14H22O4 B180621 Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate CAS No. 1659-75-2

Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Cat. No. B180621
CAS RN: 1659-75-2
M. Wt: 254.32 g/mol
InChI Key: WHIYNXJTNHXZES-UHFFFAOYSA-N
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Description

Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DEBCO) is an organic compound composed of two ethyl groups, a bicyclo[2.2.2]octane ring, and a carboxylate group. DEBCO has a variety of applications in the scientific research field, including being used as a reagent in organic synthesis, a catalyst for polymerization, and a ligand for coordination chemistry.

Mechanism of Action

Target of Action

Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate is primarily used in the preparation of transparent porous materials . These materials are often used in the study of molecules under solid confined space .

Mode of Action

The compound interacts with its targets by forming Metal–Organic Frameworks (MOFs) . MOFs represent a unique opportunity due to their tunable pore size . Aromatic linkers present strong absorption and reduce the transparency . This compound, with its bicyclic organic dicarboxylic linkers, is used as a solid solvent .

Biochemical Pathways

The exact biochemical pathways affected by Diethyl Bicyclo[22It’s known that the compound plays a role in the formation oftransparent porous materials , which can impact various biochemical processes depending on the specific application of these materials.

Pharmacokinetics

The pharmacokinetics of Diethyl Bicyclo[22It’s known that the compound has a molecular formula ofC12H18O4 , an average mass of 226.269 Da , and a monoisotopic mass of 226.120514 Da .

Result of Action

The primary result of the action of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate is the formation of transparent porous materials . These materials offer a different access towards the study of molecules under solid confined space .

Action Environment

The action of Diethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate can be influenced by various environmental factors. For instance, during the preparation of transparent porous materials, it’s important to avoid contact with strong oxidizing agents to prevent fire or explosion . Additionally, the compound should be handled with care to prevent inhalation, ingestion, or skin contact .

properties

IUPAC Name

diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-3-17-11(15)13-5-8-14(9-6-13,10-7-13)12(16)18-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIYNXJTNHXZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511676
Record name Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

CAS RN

1659-75-2
Record name Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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